Cas no 2171247-88-2 ((3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid)

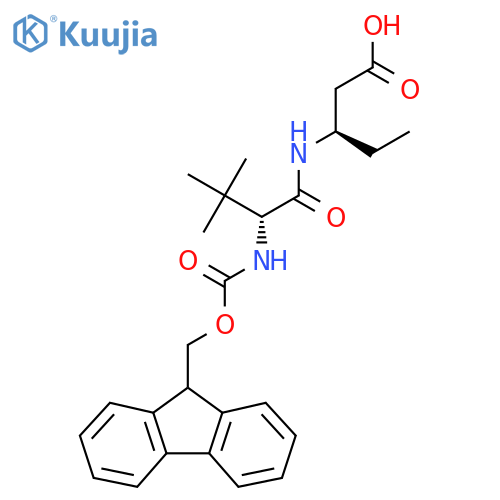

2171247-88-2 structure

商品名:(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid

(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2171247-88-2

- (3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid

- EN300-1576775

- (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid

-

- インチ: 1S/C26H32N2O5/c1-5-16(14-22(29)30)27-24(31)23(26(2,3)4)28-25(32)33-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21,23H,5,14-15H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t16-,23+/m1/s1

- InChIKey: OOYGFDPWDCQOSW-MWTRTKDXSA-N

- ほほえんだ: O(C(N[C@@H](C(N[C@@H](CC(=O)O)CC)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 681

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1576775-100mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-50mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-1000mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-10000mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-5000mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-500mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-1.0g |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1576775-250mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1576775-2500mg |

(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |

2171247-88-2 | 2500mg |

$6602.0 | 2023-09-24 |

(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2171247-88-2 ((3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬